molecular formula C9H9ClN2O B2444738 5-chloro-2-(methoxymethyl)-1H-benzimidazole CAS No. 929339-02-6

5-chloro-2-(methoxymethyl)-1H-benzimidazole

Cat. No. B2444738
CAS RN: 929339-02-6
M. Wt: 196.63
InChI Key: ZGHIOFNHZKLEIZ-UHFFFAOYSA-N
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Description

5-chloro-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Omeprazole, which is a proton pump inhibitor used to treat gastric acid-related disorders. However,

Scientific Research Applications

Cytotoxicity in Cancer Cell Lines

A study conducted by Kwon, Kim, Kim, and Kim (2004) synthesized a series of 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles, including the 5-chloro analogue, to evaluate their cytotoxicity against human cancer cell lines. They discovered that most of the 5-substituted compounds exhibited significant cytotoxicities, although the specific role of the 5-chloro analogue was not highlighted as being significantly different. This research contributes to understanding the potential of benzimidazole derivatives in cancer treatment (Kwon et al., 2004).

Antimicrobial Activity

Salahuddin, Shaharyar, Mazumder, and Abdullah (2017) synthesized 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Their study found that certain compounds, including those related to the 5-chloro-2-(methoxymethyl)-1H-benzimidazole structure, showed high activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungal species like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Anticancer Properties

Gowda, Kavitha, Chiruvella, Joy, Rangappa, and Raghavan (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents. Their research highlights the potential of these benzimidazole derivatives, including those with the 5-chloro substituent, in inducing cell death in leukemic cells and suggests their potential as anti-leukemic agents (Gowda et al., 2009).

DNA Topoisomerase Inhibition

A study by Alpan, Gunes, and Topçu (2007) on 1H-benzimidazole derivatives, including those with a 5-chloro substitution, showed that they can act as inhibitors of mammalian type I DNA topoisomerases. This suggests a potential role in anticancer therapy due to the inhibition of DNA replication in cancer cells (Alpan et al., 2007).

Antifungal, Insecticidal, and Herbicidal Activities

Hisano, Ichikawa, Tsumoto, and Tasaki (1982) synthesized and evaluated benzimidazole derivatives, including 5-chloro-substituted compounds, for their antifungal, insecticidal, and herbicidal activities. They found that benzimidazoles, depending on their specific structure, could exhibit significant antifungal or herbicidal activity, demonstrating their potential in agricultural applications (Hisano et al., 1982).

properties

IUPAC Name

6-chloro-2-(methoxymethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIOFNHZKLEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(methoxymethyl)-1H-benzimidazole

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